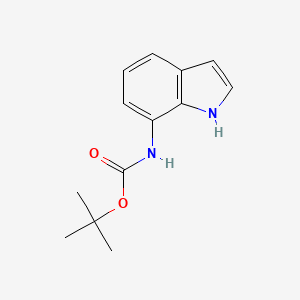
N-环丙基-4-氯吡啶甲酰胺
描述
N-Cyclopropyl 4-chloropicolinamide is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is a derivative of 4-chloropicolinamide .
Synthesis Analysis
The synthesis of cyclopropyl compounds, such as N-Cyclopropyl 4-chloropicolinamide, often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides .Molecular Structure Analysis
The molecular structure of N-Cyclopropyl 4-chloropicolinamide consists of a cyclopropyl group attached to a 4-chloropicolinamide .Chemical Reactions Analysis
Cyclopropylamines, like N-Cyclopropyl 4-chloropicolinamide, have been found to undergo [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . They can also undergo N-dealkylation reactions .科学研究应用
1. 合成和生物活性
N-环丙基-4-氯吡啶甲酰胺和相关化合物在各种生物活性中显示出前景。例如,环丙烷羧酸衍生物已显示出显着的除草剂和杀菌剂活性,突出了此类化合物在农业应用中的潜力 (Tian, Song, Wang, & Liu, 2009)。
2. 在化疗中的作用
与N-环丙基-4-氯吡啶甲酰胺在结构上相关的化合物,如环磷酰胺,在化疗中起着至关重要的作用。由于其有效的抗肿瘤特性,这些化合物被广泛用于癌症治疗。它们独特的代谢和细胞毒性特性是持续研究的重点,加深了我们对其在临床肿瘤学中应用的理解 (Emadi, Jones, & Brodsky, 2009)。
3. 药物开发和优化
环丙基环,N-环丙基-4-氯吡啶甲酰胺的一个特征,越来越多地用于药物开发。这种结构元素解决了药物发现中的几个挑战,例如增强效力和减少脱靶效应。它在药物候选物从临床前到临床阶段的过渡中发挥着多功能的作用,突出了其在药物化学中的重要性 (Talele, 2016)。
4. 代谢研究和药代动力学
了解与N-环丙基-4-氯吡啶甲酰胺相关的药物(如环磷酰胺)的代谢和药代动力学对于优化它们的治疗指数至关重要。对这些方面的研究提供了对疗效和毒性之间平衡的见解,指导临床应用 (Jonge, Huitema, Rodenhuis, & Beijnen, 1979)。
5. 分子和光谱分析
对与N-环丙基-4-氯吡啶甲酰胺在结构上相似的化合物(如环磷酰胺)的振动光谱和分子对接的研究,为它们的结构和生物活性特性提供了宝贵的见解。此类研究有助于抗癌剂的开发和了解其作用机制 (Govindammal & Prasath, 2020)。
6. 化疗引起的肠道菌群失调
研究还探讨了与N-环丙基-4-氯吡啶甲酰胺相关的化疗药物如何影响肠道微生物组。这项研究对于了解和减轻化疗对肠道健康的副作用至关重要 (Lu et al., 2016)。
安全和危害
属性
IUPAC Name |
4-chloro-N-cyclopropylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-3-4-11-8(5-6)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBWPAZILMLFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649713 | |
| Record name | 4-Chloro-N-cyclopropylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1090815-16-9 | |
| Record name | 4-Chloro-N-cyclopropylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

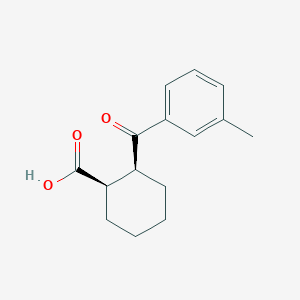
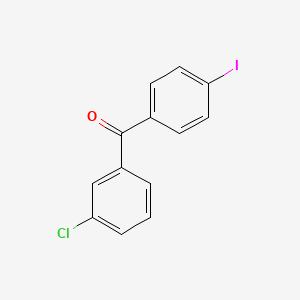
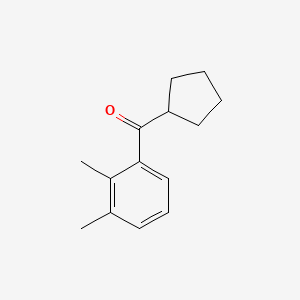
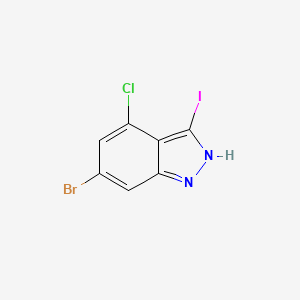

![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)
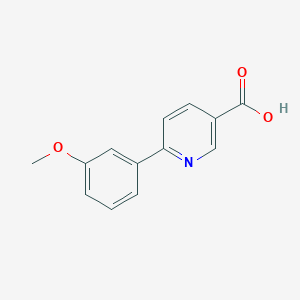
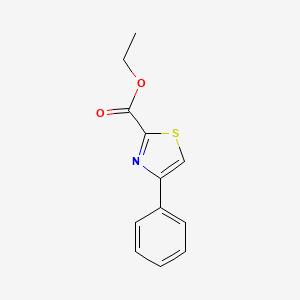

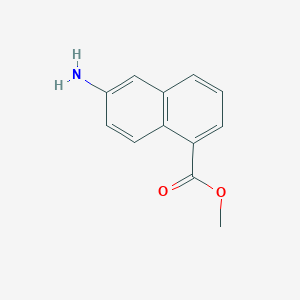

![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)
